molecular formula C16H22N2O5S B6008754 methyl 3-(1-methanesulfonylpiperidine-3-amido)-4-methylbenzoate

methyl 3-(1-methanesulfonylpiperidine-3-amido)-4-methylbenzoate

Cat. No.: B6008754
M. Wt: 354.4 g/mol
InChI Key: NNYOCPCOXKXTCQ-UHFFFAOYSA-N
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Description

Methyl 3-(1-methanesulfonylpiperidine-3-amido)-4-methylbenzoate is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a methanesulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-methanesulfonylpiperidine-3-amido)-4-methylbenzoate typically involves multiple steps, starting with the preparation of the piperidine ring and the subsequent introduction of the methanesulfonyl group. The final step involves the esterification of the benzoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-methanesulfonylpiperidine-3-amido)-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Methyl 3-(1-methanesulfonylpiperidine-3-amido)-4-methylbenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(1-methanesulfonylpiperidine-3-amido)-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on the molecular targets and pathways involved are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-{4-[(3S)-1-methanesulfonylpiperidine-3-amido]phenyl}-N-methylcarbamate
  • Methyl (6S)-2-[(3S)-1-methanesulfonylpiperidine-3-amido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Methyl 3-(1-methanesulfonylpiperidine-3-amido)-4-methylbenzoate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

methyl 4-methyl-3-[(1-methylsulfonylpiperidine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-11-6-7-12(16(20)23-2)9-14(11)17-15(19)13-5-4-8-18(10-13)24(3,21)22/h6-7,9,13H,4-5,8,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYOCPCOXKXTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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